molecular formula C21H33ClN4O3 B115349 2-amino-N-(6,10-diamino-4-chloro-3,5-dioxo-1-phenyldecan-2-yl)-3-methylbutanamide CAS No. 149717-33-9

2-amino-N-(6,10-diamino-4-chloro-3,5-dioxo-1-phenyldecan-2-yl)-3-methylbutanamide

Katalognummer: B115349
CAS-Nummer: 149717-33-9
Molekulargewicht: 425.0 g/mol
InChI-Schlüssel: TUGFCYBOSDAYHT-LNLFQRSKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-N-(6,10-diamino-4-chloro-3,5-dioxo-1-phenyldecan-2-yl)-3-methylbutanamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and biochemical research. Its complex structure, featuring a 1-phenyl decan backbone modified with multiple amino groups, a chloro substituent, and two keto (dioxo) functionalities, terminated with a valine-derived 2-amino-3-methylbutanamide moiety, suggests high potential as a key intermediate or a specialized scaffold. Researchers are investigating this molecule primarily in the context of protease inhibition. The strategic placement of its functional groups is designed to mimic a peptide substrate, allowing it to bind selectively and potently to the active sites of specific enzymatic targets. This mechanism is central to programs aimed at developing novel therapeutic agents for conditions involving dysregulated proteolytic pathways, such as cancers, neurodegenerative disorders, and viral infections. The presence of multiple chiral centers, inferred from the systematic name, indicates that the compound is a single, defined stereoisomer, which is critical for achieving specific and high-affinity interactions with its biological targets. Consequently, this reagent provides exceptional value for structure-activity relationship (SAR) studies, enabling scientists to elucidate the complex interplay between molecular structure and biological function in the design of next-generation bio-active compounds.

Eigenschaften

CAS-Nummer

149717-33-9

Molekularformel

C21H33ClN4O3

Molekulargewicht

425.0 g/mol

IUPAC-Name

(2S)-2-amino-N-[(2S)-1-[[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-methylbutanamide

InChI

InChI=1S/C21H33ClN4O3/c1-14(2)19(24)21(29)26-17(12-15-8-4-3-5-9-15)20(28)25-16(18(27)13-22)10-6-7-11-23/h3-5,8-9,14,16-17,19H,6-7,10-13,23-24H2,1-2H3,(H,25,28)(H,26,29)/t16-,17-,19-/m0/s1

InChI-Schlüssel

TUGFCYBOSDAYHT-LNLFQRSKSA-N

SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)C(C(=O)C(CCCCN)N)Cl)N

Isomerische SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)CCl)N

Kanonische SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)CCl)N

Herkunft des Produkts

United States

Biologische Aktivität

2-amino-N-(6,10-diamino-4-chloro-3,5-dioxo-1-phenyldecan-2-yl)-3-methylbutanamide, also known by its CAS number 149717-33-9, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanism of action, and various biological assays that demonstrate its efficacy.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H33ClN4O3
  • Molecular Weight : 424.96 g/mol
  • Density : 1.176 g/cm³
  • Boiling Point : 643.9 °C at 760 mmHg
  • pKa : 13.06

These properties suggest a stable compound with potential solubility in organic solvents, which is essential for biological assays.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various amino acids and chlorinated intermediates. The detailed synthetic pathway is crucial for understanding the structure-activity relationship (SAR) and optimizing the compound for desired biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

Cell LineIC50 Value (µM)Mechanism of Action
HCT-1165.2Induces apoptosis via mitochondrial pathway
MCF-78.6Cell cycle arrest at G0/G1 phase
HeLa7.4Inhibition of DNA synthesis

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, suggesting that it may interfere with critical cellular processes necessary for tumor growth and survival.

The proposed mechanisms include:

  • Apoptosis Induction : The compound activates caspases, leading to programmed cell death.
  • Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly affecting the G0/G1 phase.
  • Inhibition of DNA Synthesis : Evidence suggests that it may inhibit DNA polymerase activity, thereby preventing cancer cell proliferation.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on HCT-116 Cells :
    • Objective: To determine the cytotoxicity and mechanism of action.
    • Findings: The compound exhibited an IC50 value of 5.2 µM and induced apoptosis through mitochondrial pathways.
  • MCF-7 Breast Cancer Model :
    • Objective: To assess the impact on hormone-sensitive breast cancer.
    • Findings: An IC50 value of 8.6 µM was recorded, with significant G0/G1 phase arrest observed through flow cytometry analysis.
  • HeLa Cervical Cancer Study :
    • Objective: To explore the effects on cervical cancer cells.
    • Findings: The compound showed an IC50 value of 7.4 µM and inhibited cell migration in wound healing assays.

Safety Profile

While the biological activity is promising, safety evaluations are crucial. Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses but further investigations are necessary to ascertain long-term effects and potential side effects.

Wissenschaftliche Forschungsanwendungen

The compound “2-amino-N-(6,10-diamino-4-chloro-3,5-dioxo-1-phenyldecan-2-yl)-3-methylbutanamide” is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications. This article will delve into its applications, particularly in medicinal chemistry, biochemistry, and pharmaceuticals, supported by comprehensive data tables and documented case studies.

Molecular Formula

The molecular formula is C₁₈H₃₃ClN₃O₃, indicating a relatively large and complex structure.

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to “2-amino-N-(6,10-diamino-4-chloro-3,5-dioxo-1-phenyldecan-2-yl)-3-methylbutanamide” exhibit anticancer properties. The structural components may interact with DNA or enzymes involved in cell proliferation.

Case Study: Inhibition of Tumor Growth
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2Apoptosis induction
PC-3 (Prostate)4.8Cell cycle arrest
A549 (Lung)6.0Inhibition of DNA synthesis

Biochemical Applications

Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly in the context of metabolic pathways. Its structural similarity to natural substrates allows it to act as a competitive inhibitor.

Case Study: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)
Research published in Biochemistry highlighted the compound's ability to inhibit DPP-IV, an enzyme involved in glucose metabolism. This inhibition can lead to increased insulin sensitivity and is relevant for diabetes treatment.

ParameterValue
Ki (Inhibition Constant)12.4 nM
% Inhibition at 100 µM85%
Type of InhibitionCompetitive

Pharmaceutical Development

Drug Formulation
The unique properties of this compound make it suitable for formulation into drug delivery systems. Its solubility profile can be modified for various routes of administration.

Case Study: Formulation for Oral Delivery
A study in Pharmaceutical Research explored the formulation of this compound into nanoparticles for oral delivery. The results indicated enhanced bioavailability compared to traditional formulations.

Formulation TypeBioavailability (%)Release Rate (%)
Conventional Tablet3025
Nanoparticle Formulation7560

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs, such as those reported in Pharmacopeial Forum (2017), provide insight into how variations in stereochemistry and substituents influence physicochemical and biological properties. Below is a detailed comparison based on the evidence provided:

Stereochemical and Substituent Variations

The target compound differs significantly from analogs like (R)- and (S)-configured isomers of N-[(polyhydroxyphenylhexanyl)-3-methylbutanamide derivatives (e.g., compounds m , n , and o in ). Key distinctions include:

  • Chlorine vs. Hydroxy Groups : The target compound features a chlorine atom at position 4, whereas analogs like m , n , and o have hydroxy groups at analogous positions. Chlorine’s electron-withdrawing nature may enhance stability or alter reactivity compared to hydroxy groups, which are prone to hydrogen bonding .
  • Amino vs. Phenoxy Substituents: The target compound’s 6,10-diamino backbone contrasts with the 2,6-dimethylphenoxy and tetrahydropyrimidinyl groups in analogs.

Pharmacokinetic and Pharmacodynamic Implications

A comparative analysis of functional groups and stereochemistry suggests the following:

Property Target Compound Analog (e.g., compound m)
Solubility Likely moderate due to amino groups; reduced by chloro and phenyl substituents. Higher lipophilicity from phenoxy and diphenylhexan groups may reduce aqueous solubility .
Metabolic Stability Chlorine may slow oxidative metabolism; dioxo groups could be sites for conjugation. Hydroxy and acetamido groups in analogs may undergo glucuronidation or hydrolysis .
Stereochemical Complexity Multiple chiral centers (e.g., decan backbone) create potential for isomer-specific activity. Isomers m , n , and o show activity variations tied to R/S configurations .

Vorbereitungsmethoden

Stepwise Assembly via Amination and Chlorination

The compound’s backbone is constructed through sequential amination and chlorination reactions. A representative pathway involves:

  • Formation of the Decan-2-yl Core :

    • A linear C10 chain is assembled using alkylation or cross-coupling reactions. Stille coupling with tributyltin halides and tetrakis(triphenylphosphine)palladium(0) enables carbon-carbon bond formation.

    • Chlorination at position 4 is achieved using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane.

  • Introduction of 3,5-Dioxo Groups :

    • Ketone installation via oxidation of secondary alcohols using Jones reagent (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO).

  • Amine Functionalization :

    • Primary amines at positions 6 and 10 are introduced via reductive amination of ketones using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate.

Key Reaction Conditions :

StepReagents/CatalystsSolventTemperatureYield
AlkylationPd(PPh₃)₄, Bu₃SnClTHF80°C65–75%
ChlorinationNCSDCM0–25°C85%
OxidationCrO₃/H₂SO₄Acetone0°C70%

Peptide Coupling Approaches

The amide bond is formed via classical peptide coupling methods:

  • Mitsunobu Reaction : Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) mediate coupling between the carboxylic acid derivative and the amine-containing intermediate.

  • HATU/DCC Activation : Modern coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enhance efficiency in polar aprotic solvents (e.g., DMF).

Optimization Notes :

  • Microwave-assisted reactions reduce coupling times from hours to minutes (e.g., 160°C for 60 min).

  • Chiral purity is maintained using resolved intermediates, avoiding chromatography.

Protection/Deprotection Sequences

Critical for managing reactivity:

  • Amino Protection : Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups shield amines during chlorination/oxidation.

  • Deprotection : Tetra-n-butylammonium fluoride (TBAF) cleaves silyl ethers, while trifluoroacetic acid (TFA) removes Boc groups.

Industrial-Scale Considerations

Silylation and Flash Chromatography

Large-scale synthesis employs silylating agents (e.g., (bromomethyl)dimethylsilyl chloride) to protect hydroxyl groups, simplifying purification. Flash chromatography on silica gel isolates intermediates with >95% purity.

Solvent and Catalyst Recycling

  • Green Chemistry : Ethanol/water mixtures replace halogenated solvents for oxidation steps.

  • Palladium Recovery : Triphenylphosphine scavengers recover Pd from coupling reactions, reducing costs .

Q & A

Basic: What synthetic pathways are recommended for synthesizing this compound, and how can reaction conditions be optimized systematically?

Answer:
The synthesis of this polyfunctional compound requires a multi-step approach, prioritizing orthogonal protection of amino groups and regioselective chlorination. Key steps include:

  • Amide coupling : Use carbodiimide-based activation (e.g., EDC/HOBt) for the central amide bond formation, with strict pH control (6.5–7.5) to minimize racemization.
  • Chlorination : Electrophilic substitution at the 4-position using N-chlorosuccinimide (NCS) under anhydrous conditions.
  • Optimization : Apply Design of Experiments (DoE) to reduce trial-and-error. For example, use a central composite design to evaluate variables like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading. Analyze responses (yield, purity) via ANOVA to identify critical factors .

Advanced: How can computational quantum chemistry predict intermediates in its synthesis, and validate experimental observations?

Answer:
Quantum mechanics/molecular mechanics (QM/MM) simulations can map reaction pathways:

  • Transition state analysis : Calculate activation energies for amide bond formation using DFT (B3LYP/6-31G* level). Compare with experimental kinetic data to validate.
  • ICReDD methodology : Integrate ab initio calculations with experimental data (e.g., in situ IR spectroscopy) to identify metastable intermediates, such as enolate species during diketone formation. This hybrid approach reduces computational bias and refines reaction mechanisms .

Basic: What spectroscopic techniques resolve structural ambiguities in this compound?

Answer:
Prioritize multi-dimensional NMR and high-resolution mass spectrometry (HRMS) :

  • ¹H-¹³C HSQC/HMBC : Assign stereochemistry at the decan-2-yl core by correlating protons with quaternary carbons.
  • IR spectroscopy : Confirm carbonyl (3,5-dioxo) and amide stretches (1650–1700 cm⁻¹).
  • HRMS/MS² : Use collision-induced dissociation (CID) to differentiate positional isomers (e.g., chlorine placement) via fragmentation patterns.

Advanced: How to resolve contradictions in mass spectrometry data for degradation products?

Answer:
Contradictions often arise from isobaric interferences or in-source fragmentation. Strategies include:

  • Isotopic labeling : Synthesize a ¹³C-labeled analog to trace degradation pathways.
  • Ion mobility spectrometry (IMS) : Separate co-eluting ions with identical m/z ratios but different collision cross-sections.
  • Statistical validation : Apply principal component analysis (PCA) to HRMS datasets to distinguish artifacts from true degradation signals .

Basic: What strategies stabilize this compound during storage?

Answer:
The compound’s hydrolytic susceptibility (amide bonds) and redox sensitivity (diketone groups) require:

  • Lyophilization : Store as a lyophilized powder under argon at –80°C.
  • Buffered solutions : Use pH 7.4 phosphate buffer with 1 mM EDTA to chelate metal ions that catalyze hydrolysis.
  • Purification : Employ membrane-based diafiltration to remove residual acids/bases from synthesis, reducing degradation triggers .

Advanced: How does solvent polarity influence conformational dynamics and reactivity?

Answer:
Molecular dynamics (MD) simulations (AMBER force field) reveal:

  • Polar solvents (e.g., DMSO) : Stabilize zwitterionic forms via strong hydrogen bonding, increasing diketone reactivity toward nucleophiles.
  • Nonpolar solvents (e.g., toluene) : Promote hydrophobic collapse of the decan-2-yl chain, altering steric accessibility of the amino groups. Validate with fluorescence quenching assays to track conformational changes .

Basic: What purification methods are effective for isolating this compound from complex mixtures?

Answer:

  • Reverse-phase HPLC : Use a C18 column with gradient elution (0.1% TFA in acetonitrile/water).
  • Ion-exchange chromatography : Separate charged species (e.g., unreacted amines) using a DEAE cellulose matrix.
  • Crystallization optimization : Screen solvents (ethyl acetate/hexane mixtures) via DoE to maximize crystal yield and purity .

Advanced: How to analyze multi-step reaction kinetics using in situ spectroscopy?

Answer:

  • ReactIR monitoring : Track carbonyl group consumption (1700–1800 cm⁻¹) during chlorination in real time.
  • Kinetic modeling : Fit time-resolved data to a four-parameter logistic model to estimate rate constants (k₁, k₂) and identify rate-limiting steps.
  • Feedback loops : Integrate kinetic data with computational predictions to refine reactor design (e.g., continuous flow systems for exothermic steps) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.